4-Bromo-3-nitrobenzene-1,2-diamine
CAS No.: 147021-89-4
Cat. No.: VC21135092
Molecular Formula: C6H6BrN3O2
Molecular Weight: 232.03 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 147021-89-4 |
---|---|
Molecular Formula | C6H6BrN3O2 |
Molecular Weight | 232.03 g/mol |
IUPAC Name | 4-bromo-3-nitrobenzene-1,2-diamine |
Standard InChI | InChI=1S/C6H6BrN3O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,8-9H2 |
Standard InChI Key | UJXICRJJECIZTR-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1N)N)[N+](=O)[O-])Br |
Canonical SMILES | C1=CC(=C(C(=C1N)N)[N+](=O)[O-])Br |
Chemical Identity and Structural Characteristics
4-Bromo-3-nitrobenzene-1,2-diamine (CAS: 147021-89-4) is a benzene derivative with the molecular formula C₆H₆BrN₃O₂ and a molecular weight of 232.04 g/mol . The compound features a benzene ring substituted with a bromine atom at the 4-position, a nitro group at the 3-position, and two amino groups at positions 1 and 2 . This specific arrangement of functional groups contributes to its unique chemical reactivity and potential applications.
The structural identifiers for this compound are presented in Table 1:
Identifier | Value |
---|---|
IUPAC Name | 4-bromo-3-nitrobenzene-1,2-diamine |
CAS Number | 147021-89-4 |
Molecular Formula | C₆H₆BrN₃O₂ |
InChI | InChI=1S/C6H6BrN3O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,8-9H2 |
InChI Key | UJXICRJJECIZTR-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1N)N)N+[O-])Br |
PubChem CID | 15040736 |
Physical and Chemical Properties
Physical Properties
4-Bromo-3-nitrobenzene-1,2-diamine possesses distinct physical properties that influence its handling, storage, and applications. These properties are summarized in Table 2:
Property | Value |
---|---|
Physical State | Solid |
Boiling Point | 352.4 °C at 760 mmHg |
Density | 1.901 g/cm³ |
Flash Point | 166.9 °C |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Storage Temperature | 2-8°C (recommended) |
The compound has a relatively high boiling point (352.4 °C) and flash point (166.9 °C), indicating thermal stability under normal conditions . Its density of 1.901 g/cm³ is higher than water, which is characteristic of halogenated aromatic compounds .
Chemical Reactivity
The chemical reactivity of 4-Bromo-3-nitrobenzene-1,2-diamine is largely determined by its functional groups:
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Amino Groups: The two amino groups (diamine) at positions 1 and 2 can participate in nucleophilic reactions, condensation reactions, and can be modified through alkylation or acylation.
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Nitro Group: The nitro group at position 3 is electron-withdrawing, activating the ring toward nucleophilic aromatic substitution reactions. It can also be reduced to form an amino group under appropriate conditions.
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Bromine Atom: The bromine at position 4 can participate in various coupling reactions, such as Suzuki or Sonogashira coupling, making the compound valuable in the synthesis of more complex molecules.
The presence of these functional groups in specific arrangements contributes to the compound's utility in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical intermediates.
Applications and Biological Activity
Research Applications
4-Bromo-3-nitrobenzene-1,2-diamine serves as a valuable intermediate in organic synthesis due to its versatile functionalization potential:
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Pharmaceutical Synthesis: The compound can be used as a building block in the synthesis of pharmaceutical compounds, particularly those containing heterocyclic moieties.
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Material Science: It serves as a precursor for the preparation of functionalized materials with specific electronic or optical properties.
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Dye Chemistry: The presence of amino groups and other functional groups makes it suitable for the synthesis of dyes and pigments.
Category | Information |
---|---|
Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed |
H315: Causes skin irritation | |
H319: Causes serious eye irritation | |
H335: May cause respiratory irritation | |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
First Aid Measures
In case of exposure to 4-Bromo-3-nitrobenzene-1,2-diamine, the following first aid measures are recommended :
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Inhalation: Remove victim to fresh air. In severe cases or if symptoms persist, seek medical attention.
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Skin Contact: Immediately wash with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.
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Eye Contact: Flush with plenty of water for at least 15 minutes, keeping eyes open. Get medical attention.
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Ingestion: Wash out mouth with water for at least 15 minutes. Seek medical attention.
Comparative Analysis with Similar Compounds
To better understand the properties and potential applications of 4-Bromo-3-nitrobenzene-1,2-diamine, it is valuable to compare it with structurally similar compounds.
Comparison with Related Compounds
Table 4 presents a comparison between 4-Bromo-3-nitrobenzene-1,2-diamine and structurally related compounds:
Property | 4-Bromo-3-nitrobenzene-1,2-diamine | 4-Nitrobenzene-1,2-diamine | 4-Bromo-5-fluorobenzene-1,2-diamine |
---|---|---|---|
CAS Number | 147021-89-4 | 99-56-9 | 153505-37-4 |
Molecular Formula | C₆H₆BrN₃O₂ | C₆H₇N₃O₂ | C₆H₆BrFN₂ |
Molecular Weight | 232.04 g/mol | 153.14 g/mol | 205.03 g/mol |
Key Structural Features | Br at C-4, NO₂ at C-3, NH₂ at C-1,2 | NO₂ at C-4, NH₂ at C-1,2 | Br at C-4, F at C-5, NH₂ at C-1,2 |
Biological Activity | Potential antimicrobial properties | Studied for mutagenic activity | Potential pharmacological applications |
4-Nitrobenzene-1,2-diamine (99-56-9) differs from 4-Bromo-3-nitrobenzene-1,2-diamine in lacking the bromine atom and having the nitro group at position 4 instead of position 3. This compound has been extensively studied for its mutagenic activity and is used in research on metabolic activation by plant extracts .
4-Bromo-5-fluorobenzene-1,2-diamine (153505-37-4) contains both bromine and fluorine substituents but lacks the nitro group present in 4-Bromo-3-nitrobenzene-1,2-diamine. This compound has been investigated for potential applications in pharmaceutical research.
Structure-Activity Relationships
The structure-activity relationships of these compounds suggest that:
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The presence of halogen substituents (Br, F) may enhance lipophilicity and membrane permeability, potentially affecting biological activity.
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The position and nature of the nitro group significantly influence the compound's reactivity and biological properties.
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The diamine functionality provides sites for further derivatization, allowing for the synthesis of diverse heterocyclic compounds.
Future Research Directions
Based on the current understanding of 4-Bromo-3-nitrobenzene-1,2-diamine, several promising research directions emerge:
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Expanded Synthetic Applications: Further exploration of the compound's utility in the synthesis of complex heterocyclic structures with potential pharmaceutical applications.
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Detailed Antimicrobial Studies: Comprehensive investigation of its antimicrobial spectrum, potency, and mechanism of action.
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Structure Optimization: Modification of the basic structure to enhance specific properties or biological activities.
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Material Science Applications: Investigation of its potential use in the development of functional materials with specific electronic or optical properties.
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